molecular formula C9H12ClN3O2S B6147208 N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride CAS No. 1581293-99-3

N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride

Cat. No.: B6147208
CAS No.: 1581293-99-3
M. Wt: 261.7
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Description

N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, a cyanobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-cyanobenzenesulfonamide to introduce the nitro group, followed by reduction to form the corresponding amine. The amino group is then reacted with ethylene oxide to introduce the 2-aminoethyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow reactions to introduce the aminoethyl group. The use of automated systems and reactors ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can lead to the formation of N-(2-oxoethyl)-4-cyanobenzene-1-sulfonamide.

Scientific Research Applications

N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group is known to interfere with bacterial enzyme systems, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
  • N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride
  • N-(2-aminoethyl)-4-chlorobenzene-1-sulfonamide hydrochloride

Uniqueness

N-(2-aminoethyl)-4-cyanobenzene-1-sulfonamide hydrochloride is unique due to the presence of the cyanobenzene ring, which imparts distinct chemical properties and potential biological activities. The combination of the aminoethyl and sulfonamide groups also contributes to its versatility in various chemical reactions and applications.

Properties

CAS No.

1581293-99-3

Molecular Formula

C9H12ClN3O2S

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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